Aminooxy-PEG3-NH-Boc
CAS No.: 2062663-65-2
Cat. No.: VC0518535
Molecular Formula: C13H28N2O6
Molecular Weight: 308.38
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2062663-65-2 |
|---|---|
| Molecular Formula | C13H28N2O6 |
| Molecular Weight | 308.38 |
| IUPAC Name | tert-butyl N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]carbamate |
| Standard InChI | InChI=1S/C13H28N2O6/c1-13(2,3)21-12(16)15-4-5-17-6-7-18-8-9-19-10-11-20-14/h4-11,14H2,1-3H3,(H,15,16) |
| Standard InChI Key | SYWWKJDBLNWPRA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCON |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Aminooxy-PEG3-NH-Boc possesses distinct chemical properties that make it suitable for various research applications. Its molecular formula is C13H28N2O6 with a molecular weight of 308.4 g/mol . The compound features a tri-ethylene glycol (PEG3) spacer that connects the aminooxy group with the Boc-protected amine terminus. This structure provides optimal spacing for bioconjugation reactions while maintaining water solubility.
The key functional elements of Aminooxy-PEG3-NH-Boc can be summarized in the following table:
| Property | Description |
|---|---|
| Molecular Formula | C13H28N2O6 |
| Molecular Weight | 308.4 g/mol |
| CAS Number | 2062663-65-2 |
| Functional Groups | Aminooxy and Boc-protected amine |
| Physical State | Solid |
| Purity | ≥98% |
| Recommended Storage | -20°C |
The aminooxy group (-ONH2) is particularly valuable in bioconjugation chemistry due to its nucleophilic character and ability to form stable oxime bonds with aldehyde-containing molecules . This reaction proceeds efficiently in aqueous environments, making it compatible with biological systems. The Boc protecting group shields the terminal amine from unwanted reactions during conjugation procedures, providing chemical orthogonality. When needed, this protecting group can be removed under mild acidic conditions to reveal the free amine for subsequent reactions .
Applications in Bioconjugation
The aminooxy functionality in Aminooxy-PEG3-NH-Boc makes it particularly valuable for bioconjugation applications. This group readily reacts with aldehyde or ketone groups to form stable oxime bonds . The reaction proceeds efficiently under mild conditions, making it compatible with sensitive biological molecules such as proteins, peptides, and oligonucleotides.
Oxime Formation Mechanism
The aminooxy group reacts with aldehyde-containing biomolecules through a nucleophilic addition mechanism, forming a stable oxime linkage. This reaction is particularly valuable because:
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It proceeds efficiently in aqueous buffers at physiological pH
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The resulting oxime bond shows enhanced stability compared to hydrazone linkages
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The reaction is chemoselective, occurring in the presence of various other functional groups without cross-reactivity
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If a reductant is used during the reaction, it will form a hydroxylamine linkage, offering additional synthetic flexibility
These characteristics make Aminooxy-PEG3-NH-Boc an excellent choice for constructing complex bioconjugates with precise control over the conjugation site.
Applications in Drug Delivery Systems
The bioconjugation capabilities of Aminooxy-PEG3-NH-Boc make it valuable for developing advanced drug delivery systems. The PEG spacer improves the pharmacokinetic properties of conjugated therapeutics by:
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Enhancing water solubility of hydrophobic drugs
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Increasing circulation time in the bloodstream
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Reducing immunogenicity of protein therapeutics
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Improving stability against enzymatic degradation
These benefits, combined with the precise conjugation chemistry enabled by the aminooxy group, make Aminooxy-PEG3-NH-Boc an important tool in the development of targeted therapeutics and nanomedicine platforms.
Role in PROTAC Development
One of the most significant applications of Aminooxy-PEG3-NH-Boc is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs represent an innovative approach to drug development that focuses on protein degradation rather than inhibition.
PROTAC Mechanism and Structure
PROTACs are heterobifunctional molecules containing two distinct ligands connected by a linker . One ligand binds to an E3 ubiquitin ligase, while the other targets a protein of interest. This proximity induces ubiquitination of the target protein, marking it for degradation by the proteasome. Aminooxy-PEG3-NH-Boc serves as an ideal linker in PROTAC synthesis for several reasons:
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The PEG3 spacer provides appropriate distance and flexibility between the two ligands
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The aminooxy group allows for selective conjugation to one ligand
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The protected amine can be deprotected and used to attach the second ligand
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The hydrophilic nature of the PEG chain improves solubility of the final PROTAC molecule
Advantages in PROTAC Design
The use of Aminooxy-PEG3-NH-Boc as a PROTAC linker offers several advantages over other linking strategies:
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The PEG-based linker imparts favorable pharmacokinetic properties
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The length and flexibility of the PEG3 chain allow optimal positioning of the two ligands for ternary complex formation
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The oxime bond formation provides a stable connection that resists physiological degradation
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The synthetic versatility allows for modular PROTAC construction
These properties have established Aminooxy-PEG3-NH-Boc as a valuable PEG- and Alkyl/ether-based PROTAC linker in the emerging field of targeted protein degradation .
Comparative Analysis with Related Compounds
To fully understand the utility of Aminooxy-PEG3-NH-Boc, it is valuable to compare it with related PEG derivatives that share similar structural elements but offer different functional capabilities.
Comparison with Boc-NH-PEG3-OH
Boc-NH-PEG3-OH (CAS: 139115-92-7) is a related compound that features a Boc-protected amine at one terminus and a hydroxyl group at the other . While both compounds contain a PEG3 spacer and a Boc-protected amine, they differ in their reactive terminal groups:
| Feature | Aminooxy-PEG3-NH-Boc | Boc-NH-PEG3-OH |
|---|---|---|
| Reactive Groups | Aminooxy and Boc-protected amine | Hydroxyl and Boc-protected amine |
| Primary Application | Oxime formation with aldehydes | Functionalization through hydroxyl group |
| CAS Number | 2062663-65-2 | 139115-92-7 |
| Molecular Weight | 308.4 g/mol | 249.3 g/mol |
The hydroxyl terminus in Boc-NH-PEG3-OH can undergo esterification, etherification, or other hydroxyl-directed reactions, providing different conjugation strategies compared to the aminooxy functionality in Aminooxy-PEG3-NH-Boc .
Comparison with Aminooxy-PEG3-N3
Aminooxy-PEG3-N3 (CAS: 1306615-51-9) represents another structural variant, featuring an aminooxy group at one end and an azide group at the other . This combination allows for orthogonal bioconjugation through both oxime chemistry and click chemistry:
| Feature | Aminooxy-PEG3-NH-Boc | Aminooxy-PEG3-N3 |
|---|---|---|
| Reactive Groups | Aminooxy and Boc-protected amine | Aminooxy and azide |
| Complementary Reactions | Oxime formation and amine coupling after deprotection | Oxime formation and click chemistry with alkynes |
| CAS Number | 2062663-65-2 | 1306615-51-9 |
| Molecular Weight | 308.4 g/mol | 234.3 g/mol |
The azide group in Aminooxy-PEG3-N3 enables copper-catalyzed or strain-promoted azide-alkyne cycloadditions (click chemistry), offering an alternative conjugation strategy compared to the protected amine in Aminooxy-PEG3-NH-Boc .
Current Research and Future Perspectives
The versatility of Aminooxy-PEG3-NH-Boc continues to drive its application in emerging research areas. As a bifunctional linker, it plays a critical role in developing next-generation therapeutics and diagnostic tools.
Emerging Applications
Recent research has expanded the application of Aminooxy-PEG3-NH-Boc in several cutting-edge areas:
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Development of antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios
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Construction of targeted nanoparticle systems for drug delivery
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Creation of multimodal imaging probes with enhanced pharmacokinetics
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Design of sophisticated PROTAC molecules targeting previously undruggable proteins
Future Research Directions
The future research landscape for Aminooxy-PEG3-NH-Boc is likely to focus on:
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Optimization of reaction conditions for site-specific bioconjugation
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Development of novel PROTAC architectures with improved pharmacokinetic properties
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Exploration of in vivo stability and metabolism of oxime-linked conjugates
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Computational modeling to predict optimal linker lengths and conformations for specific applications
As the field of targeted protein degradation continues to expand, the demand for versatile linkers like Aminooxy-PEG3-NH-Boc is expected to grow, driving further innovation in synthetic methods and applications.
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